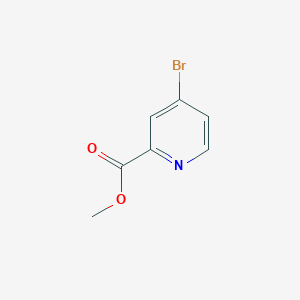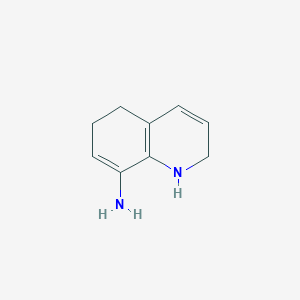
1,2,5,6-Tetrahydroquinolin-8-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,5,6-Tetrahydroquinolin-8-amine (THQA) is a heterocyclic organic compound that has attracted significant attention from researchers due to its potential applications in various fields. THQA has been synthesized through different methods, and its mechanism of action and biochemical and physiological effects have been investigated.
作用机制
The mechanism of action of 1,2,5,6-Tetrahydroquinolin-8-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. 1,2,5,6-Tetrahydroquinolin-8-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 1,2,5,6-Tetrahydroquinolin-8-amine has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
生化和生理效应
1,2,5,6-Tetrahydroquinolin-8-amine has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral activities. 1,2,5,6-Tetrahydroquinolin-8-amine has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1,2,5,6-Tetrahydroquinolin-8-amine has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 1,2,5,6-Tetrahydroquinolin-8-amine has been shown to have anti-viral activity against hepatitis B virus and human immunodeficiency virus (HIV).
实验室实验的优点和局限性
1,2,5,6-Tetrahydroquinolin-8-amine has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. 1,2,5,6-Tetrahydroquinolin-8-amine has also been shown to have low toxicity and good stability. However, 1,2,5,6-Tetrahydroquinolin-8-amine has some limitations for lab experiments, including its limited solubility in water and its potential to form chelates with metal ions, which can interfere with some assays.
未来方向
There are several future directions for research on 1,2,5,6-Tetrahydroquinolin-8-amine, including the synthesis of analogs with improved activity and selectivity, the investigation of the structure-activity relationships of 1,2,5,6-Tetrahydroquinolin-8-amine and its analogs, and the elucidation of the mechanism of action of 1,2,5,6-Tetrahydroquinolin-8-amine. 1,2,5,6-Tetrahydroquinolin-8-amine and its analogs also have potential applications in drug discovery, material science, and organic synthesis. Further research is needed to fully understand the potential of 1,2,5,6-Tetrahydroquinolin-8-amine and its analogs.
Conclusion
In conclusion, 1,2,5,6-Tetrahydroquinolin-8-amine is a heterocyclic organic compound that has attracted significant attention from researchers due to its potential applications in various fields. 1,2,5,6-Tetrahydroquinolin-8-amine can be synthesized through different methods, and its mechanism of action and biochemical and physiological effects have been investigated. 1,2,5,6-Tetrahydroquinolin-8-amine has several advantages for lab experiments, but also has some limitations. Future research on 1,2,5,6-Tetrahydroquinolin-8-amine and its analogs is needed to fully understand their potential applications.
合成方法
1,2,5,6-Tetrahydroquinolin-8-amine can be synthesized through different methods, including the Pictet-Spengler reaction, the Friedländer synthesis, and the Hantzsch synthesis. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone in the presence of an acid catalyst. The Friedländer synthesis involves the condensation of an aromatic aldehyde with an amino acid or an amine in the presence of an acid catalyst. The Hantzsch synthesis involves the condensation of an aldehyde or ketone with an orthoester and an amine in the presence of an acid catalyst.
科学研究应用
1,2,5,6-Tetrahydroquinolin-8-amine has been investigated for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1,2,5,6-Tetrahydroquinolin-8-amine has been studied for its anti-cancer, anti-inflammatory, and anti-viral activities. 1,2,5,6-Tetrahydroquinolin-8-amine has also been investigated for its potential use as a ligand in metal-organic frameworks and as a building block in the synthesis of other heterocyclic compounds.
属性
CAS 编号 |
136702-04-0 |
|---|---|
产品名称 |
1,2,5,6-Tetrahydroquinolin-8-amine |
分子式 |
C9H12N2 |
分子量 |
148.2 g/mol |
IUPAC 名称 |
1,2,5,6-tetrahydroquinolin-8-amine |
InChI |
InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4-5,11H,1,3,6,10H2 |
InChI 键 |
VZGAVPPTIPKBMP-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=C1)N)NCC=C2 |
规范 SMILES |
C1CC2=C(C(=C1)N)NCC=C2 |
同义词 |
8-Quinolinamine,1,2,5,6-tetrahydro-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



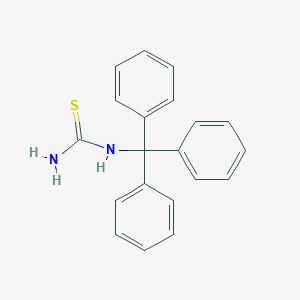
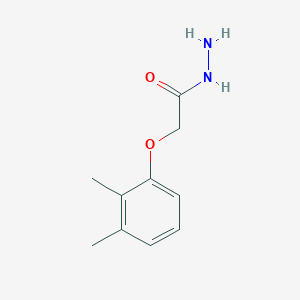
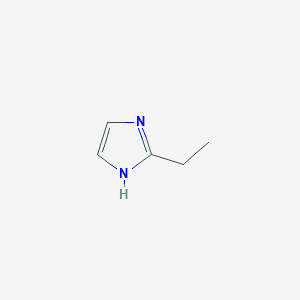


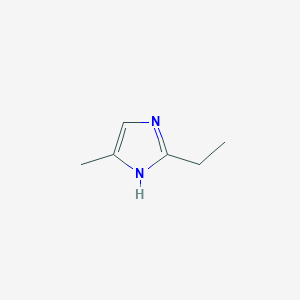
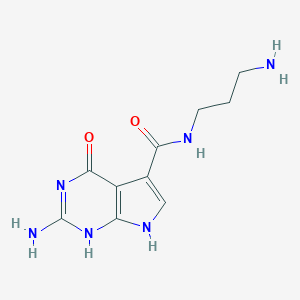
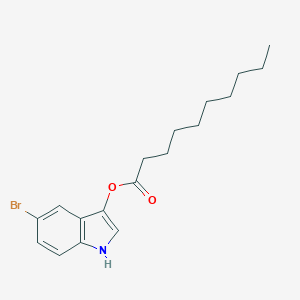
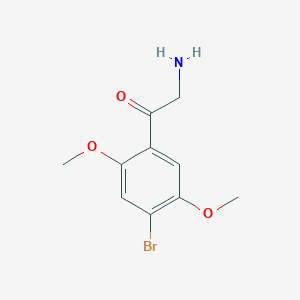

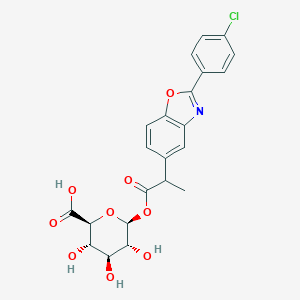
![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)
